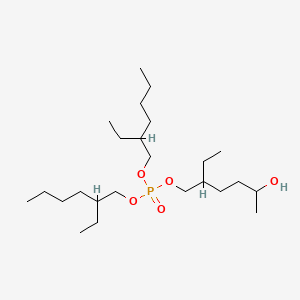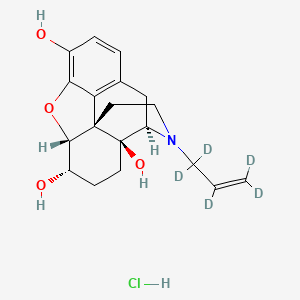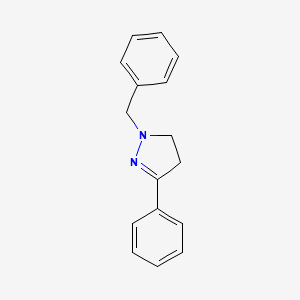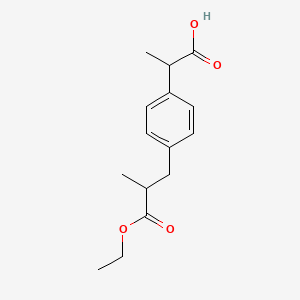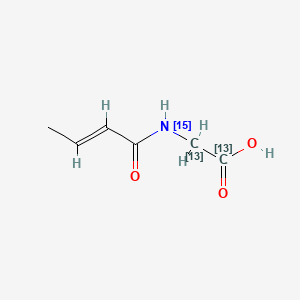
N-Crotonylglycine-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Crotonylglycine-13C2,15N is an isotopic analog of N-Crotonylglycine. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications. The molecular formula of this compound is C4H7NO3, and it has a molecular weight of 146.12 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Crotonylglycine-13C2,15N can be synthesized from Glycine Methyl Ester Hydrochloride, a non-essential amino acid for human development. The synthetic route involves the reaction of Glycine Methyl Ester Hydrochloride with crotonic acid under specific conditions to introduce the isotopic labels.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same basic principles as the laboratory synthesis. The process is optimized for higher yields and purity, ensuring that the isotopic labels are uniformly incorporated into the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Crotonylglycine-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
N-Crotonylglycine-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in metabolic studies to trace biochemical pathways.
Medicine: Employed in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labeled compounds for various industrial processes.
Mécanisme D'action
The mechanism of action of N-Crotonylglycine-13C2,15N involves its incorporation into biochemical pathways where it acts as a tracer. The isotopic labels allow researchers to track the movement and transformation of the compound within biological systems. This provides valuable insights into metabolic processes and the effects of various treatments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine-13C2,15N: Another isotopically labeled compound used in similar applications.
N-Crotonylglycine: The non-labeled analog of N-Crotonylglycine-13C2,15N.
Uniqueness
This compound is unique due to its dual isotopic labeling with carbon-13 and nitrogen-15. This dual labeling provides more detailed information in research studies compared to single-labeled compounds .
Propriétés
Formule moléculaire |
C6H9NO3 |
|---|---|
Poids moléculaire |
146.12 g/mol |
Nom IUPAC |
2-[[(E)-but-2-enoyl](15N)amino]acetic acid |
InChI |
InChI=1S/C6H9NO3/c1-2-3-5(8)7-4-6(9)10/h2-3H,4H2,1H3,(H,7,8)(H,9,10)/b3-2+/i4+1,6+1,7+1 |
Clé InChI |
WWJXRJJBIVSSNF-DSPWQMECSA-N |
SMILES isomérique |
C/C=C/C(=O)[15NH][13CH2][13C](=O)O |
SMILES canonique |
CC=CC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)
![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid](/img/structure/B13860727.png)
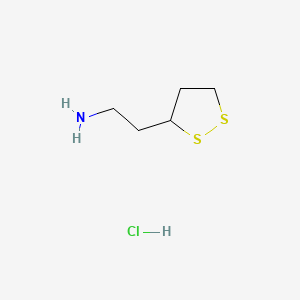

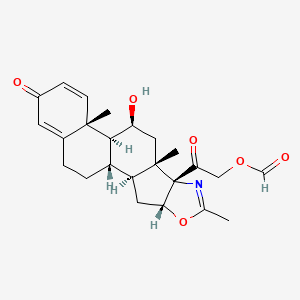
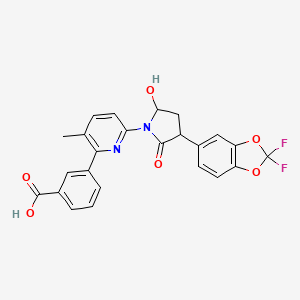
![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
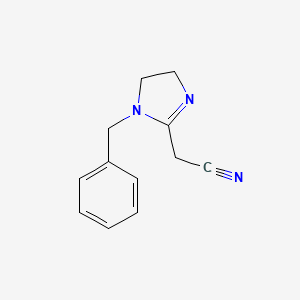
![1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13860771.png)
